Demethylxestospongine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Demethylxestospongine B is a natural product found in Neopetrosia chaliniformis with data available.

科学的研究の応用

Selective Induction of Cell Death

Research indicates that dmXeB selectively induces cell death in various cancer cell lines, including T-cell acute lymphoblastic leukemia (T-ALL) and triple-negative breast cancer (TNBC). For instance:

- In T-ALL cell lines (CCRF-CEM and Jurkat), dmXeB treatment resulted in significant cell death, with a combination treatment alongside glucocorticoids showing enhanced efficacy—up to 80% cell death observed with the combination therapy compared to 25% with either drug alone .

- In TNBC cell lines (MDA-MB-231), prolonged inhibition of IP3R-mediated calcium signaling with dmXeB significantly reduced cell migration and invasion both in vitro and in vivo, suggesting potential applications in preventing metastasis .

Impact on Cancer Metabolism

DmXeB has been shown to affect mitochondrial function and energy metabolism in cancer cells:

- The compound inhibits key enzymes in the tricarboxylic acid (TCA) cycle, leading to reduced mitochondrial respiration and lower production of nucleotides necessary for cell proliferation .

- Studies demonstrate that dmXeB treatment results in decreased levels of NAD+/NADH ratios in T-ALL cells, indicating a shift in cellular bioenergetics that favors apoptosis over survival .

Fibrosis and Liver Diseases

Recent studies highlight the potential of dmXeB in treating liver fibrosis:

- In hepatic stellate cells (HSCs), dmXeB inhibited proliferation and activation markers by disrupting calcium-dependent signaling pathways. This suggests it could be a therapeutic option for managing liver fibrosis without affecting non-proliferative liver cells .

- The selective targeting of proliferative cells like activated HSCs while sparing healthy hepatocytes underscores its therapeutic promise .

Data Summary and Case Studies

The following table summarizes key findings from various studies on the applications of dmXeB:

化学反応の分析

Asymmetric Epoxidation

A terminal alkene precursor undergoes stereoselective epoxidation using titanium isopropoxide and a salalen ligand (14 ), achieving 15.7:1 dr (diastereomeric ratio) and 93% yield .

| Reaction Component | Details |

|---|---|

| Substrate | Terminal alkene derivative |

| Catalyst | Ti(OiPr)₄, salalen ligand (14 ) |

| Conditions | In situ catalyst preparation |

| Outcome | Epoxide with high stereochemical fidelity |

Methylenation and Azide Substitution

The epoxide undergoes methylenation using trimethylsulfonium iodide and n-butyllithium, followed by azide substitution to yield an allylic alcohol intermediate (7 ) .

| Reaction Component | Details |

|---|---|

| Methylenation Reagent | Trimethylsulfonium iodide |

| Base | n-Butyllithium |

| Outcome | Terminal alkene conversion to allylic alcohol |

Ireland-Claisen Rearrangement

Ester derivatives undergo Ireland-Claisen rearrangement under lithium diisopropylamide (LDA) to establish stereochemistry at C9 and C9′.

| Reaction Component | Details |

|---|---|

| Reagent | LDA |

| Temperature | −78°C |

| Yield | 75–85% |

| Key Feature | Stereochemical control for C9 hydroxylation |

Macrolactamization

A diamine intermediate undergoes macrolactamization using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine), achieving 70% yield .

| Reaction Component | Details |

|---|---|

| Coupling Agent | PyBOP |

| Base | DIPEA |

| Solvent | Dichloromethane (DCM) |

| Challenge | Avoidance of premature desilylation |

Birch Reduction

A δ-lactam intermediate undergoes Birch reduction (Li, NH₃, EtOH/THF) to semi-reduce the lactam rings. Extended reaction times at −45°C improved completion but led to α-dehydroxylation (45% yield of dmXe B vs. 11% araguspongine B byproduct) .

| Reaction Component | Details |

|---|---|

| Reagents | Li, NH₃, EtOH/THF |

| Temperature | −45°C |

| Outcome | Partial reduction with competing dehydroxylation |

Hydrogenation

Final hydrogenation with rhodium on alumina removes residual unsaturation, yielding dmXe B in 45% yield over two steps .

Reaction Challenges and Byproducts

-

α-Dehydroxylation : Observed during Birch reduction due to free C9 hydroxyl groups, generating araguspongine B .

-

Epimerization : Competing stereochemical inversion at C9 under prolonged Birch conditions .

-

Byproduct Mitigation : Reverse-phase chromatography separates dmXe B from araguspongine B and xestospongin D .

Structural Reactivity Insights

The compound’s hydroxyl groups and ether linkages make it prone to:

-

Oxidation : Susceptible to epoxidation and peroxide formation.

-

Protection/Deprotection : Silyl ethers (TBS) and benzyl groups are strategically used to prevent undesired side reactions .

Biological Relevance

dmXe B’s ability to block inositol triphosphate receptors (leading to autophagy in cancer cells) is preserved post-synthesis, validating the synthetic route’s efficacy .

特性

CAS番号 |

144789-03-7 |

|---|---|

分子式 |

C28H50N2O3 |

分子量 |

462.7 g/mol |

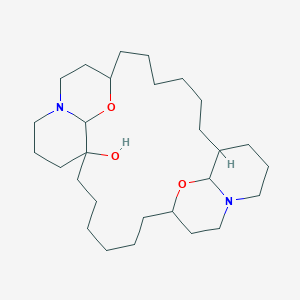

IUPAC名 |

9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |

InChI |

InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2 |

InChIキー |

DAHFKODECRYGAQ-UHFFFAOYSA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

正規SMILES |

C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |

同義語 |

demethylxestospongin B demethylxestospongine B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。